molecular formula C20H20N2O6S B2500099 methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899723-52-5

methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2500099
CAS No.: 899723-52-5
M. Wt: 416.45
InChI Key: AVPAYQHMWXSARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a hydroxyphenyl group, and a methylbenzenesulfonyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the tetrahydropyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The hydroxyphenyl and methylbenzenesulfonyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The sulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Bisphenol A (BPA): Both compounds contain hydroxyphenyl groups, but BPA lacks the tetrahydropyrimidine and sulfonyl groups, making it less complex.

    4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP): This compound is a metabolite of BPA and shares some structural similarities but differs in its overall molecular framework. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-12-3-9-15(10-4-12)29(26,27)11-16-17(19(24)28-2)18(22-20(25)21-16)13-5-7-14(23)8-6-13/h3-10,18,23H,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPAYQHMWXSARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.